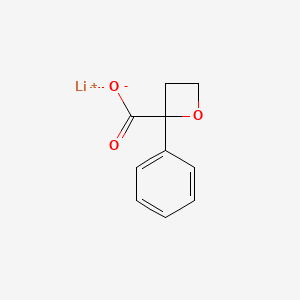
Lithium;2-phenyloxetane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;2-phenyloxetane-2-carboxylate” is a chemical compound with the CAS Number: 2418680-01-8 . It has a molecular weight of 184.12 . It is a salt with lithium as the cation .
Synthesis Analysis
A valuable and direct method to access 2-substituted-2-phenyloxetanes by electrophilic quenching of the corresponding 2-lithiated derivative has been described . This method has been used for the preparation of oxetane derivatives .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H10O3.Li/c11-9 (12)10 (6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2, (H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-phenyloxetane-2-carboxylate ion in the compound .Chemical Reactions Analysis
The compound 2-Lithiated-2-phenyloxetane, which is related to “this compound”, has been found to be configurationally unstable . Evidence is presented to show that electron-transfer processes are also operative in the coupling reactions with electrophiles .Applications De Recherche Scientifique
Cardioprotective Effects
Lithium, used for bipolar disorder, has shown cardiotoxic side effects, but research demonstrates the protective effects of grape seed and skin extract (GSSE) against this cardiotoxicity. GSSE alleviates oxidative stress and inflammation induced by lithium, suggesting a nutritional supplement role for mitigating lithium's cardiotoxic side effects (Mezni et al., 2017).
Neuroprotective Effects
Lithium reduces tau phosphorylation, enhancing microtubule assembly in the central nervous system. This action, through the inhibition of glycogen synthase kinase-3, provides insights into potential Alzheimer's disease interventions (Hong et al., 1997).
Anti-Aging Properties
In a study on Caenorhabditis elegans, lithium exposure increased survival during normal aging by up to 46%. This longevity extension is associated with altered gene expression related to nucleosome functions, suggesting lithium's role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Cancer Research
Lithium chloride, a glycogen synthase kinase-3β inhibitor, shows a biphasic dose-dependent effect on human hormone-dependent breast cancer cells (MCF-7). It promotes cell survival at lower concentrations while inducing apoptosis at higher concentrations, impacting the apoptotic/anti-apoptotic balance (Suganthi et al., 2012).
Synthesis Applications
A study on the synthesis of 2,2-disubstituted oxetanes using a flow microreactor system highlights the controlled formation of 2-phenyloxetan-2-yl lithium. This approach yields moderate to good yields of 2-substituted-2-phenyloxetanes, showcasing a sustainable synthesis method (Degennaro et al., 2016).
Propriétés
IUPAC Name |
lithium;2-phenyloxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSROTWQUTAGF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COC1(C2=CC=CC=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2418680-01-8 |
Source


|
| Record name | lithium 2-phenyloxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2446385.png)
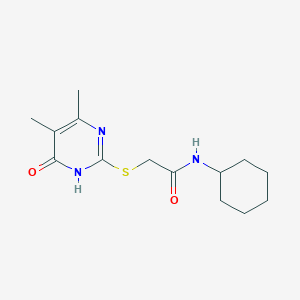
![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)
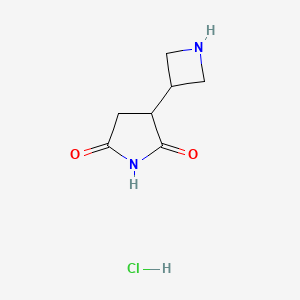
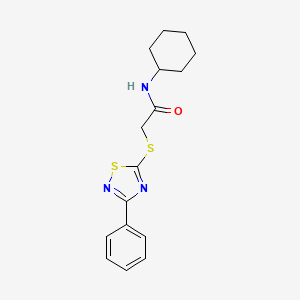
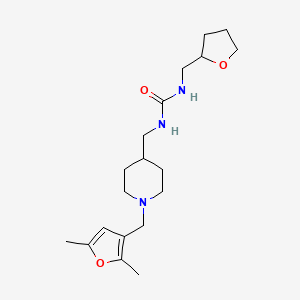
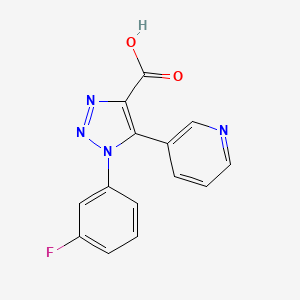
![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)
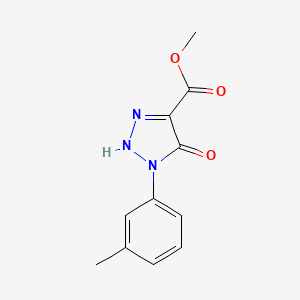
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)
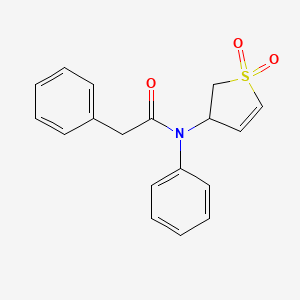
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)
![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)